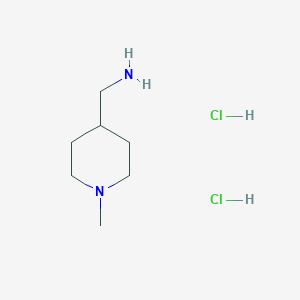

(1-Methylpiperidin-4-yl)methanamine dihydrochloride

Description

(1-Methylpiperidin-4-yl)methanamine dihydrochloride (CAS No. 1187582-53-1) is a piperidine-derived amine compound with the molecular formula C₇H₁₆N₂·2HCl and a molecular weight of 201.14 g/mol . It is a white crystalline solid primarily used in research settings, particularly in pharmaceutical and chemical synthesis studies. Its structure features a piperidine ring substituted with a methyl group at the 1-position and an aminomethyl group at the 4-position, which is protonated as a dihydrochloride salt for enhanced stability .

Key properties include:

Properties

IUPAC Name |

(1-methylpiperidin-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-9-4-2-7(6-8)3-5-9;;/h7H,2-6,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOPPLGHTCLBJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657378 | |

| Record name | 1-(1-Methylpiperidin-4-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187582-53-1 | |

| Record name | 1-(1-Methylpiperidin-4-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminomethyl)-1-methylpiperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylpiperidin-4-yl)methanamine dihydrochloride typically involves the reaction of 1-methylpiperidine with formaldehyde and hydrogen chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of (1-Methylpiperidin-4-yl)methanamine dihydrochloride involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (1-Methylpiperidin-4-yl)methanamine dihydrochloride can undergo oxidation reactions, typically using oxidizing agents like or .

Reduction: This compound can be reduced using reducing agents such as or .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding derivatives.

Reduction: Formation of .

Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry: (1-Methylpiperidin-4-yl)methanamine dihydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It is often used in the synthesis of biologically active molecules .

Medicine: It is used in the synthesis of compounds with analgesic and anesthetic properties .

Industry: In industrial applications, (1-Methylpiperidin-4-yl)methanamine dihydrochloride is used as a building block for the synthesis of various chemicals, including polymers and resins .

Mechanism of Action

The mechanism of action of (1-Methylpiperidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets in biological systems. It primarily acts on neurotransmitter receptors in the central nervous system, modulating their activity and leading to various physiological effects . The compound’s effects are mediated through pathways involving G-protein coupled receptors and ion channels .

Comparison with Similar Compounds

Structural Similarity Analysis

The compound is compared to analogs based on structural features (piperidine/quinuclidine rings, amine groups) and functional roles . Below is a summary of structurally related compounds and their similarity indices:

| Compound Name | CAS No. | Similarity Index | Molecular Formula | Key Features |

|---|---|---|---|---|

| (1-Methylpiperidin-4-yl)methanamine | 14156-91-3 | 0.95 | C₇H₁₆N₂ | Free base form of the target compound |

| Quinuclidin-4-ylmethanamine dihydrochloride | 67496-77-9 | 0.91 | C₇H₁₅N₂·2HCl | Quinuclidine ring instead of piperidine |

| 3-Aminoquinuclidine dihydrochloride | 6530-09-2 | 0.81 | C₆H₁₃N₂·2HCl | Quinuclidine with amine at 3-position |

| [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride | 170353-31-8 | N/A | C₁₀H₁₇N₄·2HCl | Pyrimidine-substituted piperidine ring |

Notes:

- Similarity indices (0.81–0.95) are derived from structural alignment algorithms, reflecting shared motifs like cyclic amines and substituent positions .

- Quinuclidine analogs (e.g., 3-Aminoquinuclidine dihydrochloride) exhibit lower similarity due to their bicyclic structure but retain functional amine groups .

Physicochemical Properties

Key Observations :

Key Points :

- Limited toxicological data exist for the target compound, necessitating caution in handling .

- Analogous piperidine derivatives (e.g., 4-(Diphenylmethoxy)piperidine HCl) are regulated under chemical safety laws in multiple jurisdictions .

Biological Activity

(1-Methylpiperidin-4-yl)methanamine dihydrochloride, a derivative of piperidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, suggesting potential therapeutic applications in neuropsychiatric disorders and cancer treatment.

Chemical Structure and Properties

The chemical formula of (1-Methylpiperidin-4-yl)methanamine dihydrochloride is CHN·2HCl. The presence of the methyl group at the 1-position of the piperidine ring significantly influences its biological activity and solubility, enhancing its potential as a pharmacological agent .

The mechanism of action involves modulation of neurotransmitter systems and interaction with specific receptors. Research indicates that this compound may act as an agonist or antagonist at various receptors, including serotonin receptors, which are crucial in regulating mood and anxiety . Additionally, it has been noted for its inhibitory effects on IRE1α, a protein involved in cellular stress responses, suggesting a role in cancer therapy by targeting stress pathways in tumor cells .

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1-methylpiperidin-4-yl moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance:

| Compound | Cancer Cell Line | IC (μM) |

|---|---|---|

| 9b | MCF7 | < 3 |

| 9d | HCT116 | < 3 |

| 9e | PC3 | < 5 |

These results indicate that derivatives with the 1-methylpiperidin-4-yl group show enhanced activity compared to similar compounds lacking this structural feature .

Neuropsychiatric Applications

The compound's interaction with serotonin receptors positions it as a candidate for treating depression and anxiety disorders. Its modulation of neurotransmitter release could lead to improved therapeutic outcomes in neuropsychiatric conditions .

Case Studies

- Antiproliferative Study : A series of derivatives were tested for their antiproliferative activities against A549 (lung cancer), MCF7 (breast cancer), and PC3 (prostate cancer) cell lines. The introduction of electron-withdrawing groups on the benzene ring significantly enhanced activity, with several compounds achieving IC values under 5 μM .

- Neurotransmitter Modulation : In vivo studies demonstrated that (1-Methylpiperidin-4-yl)methanamine dihydrochloride can influence serotonin levels, suggesting potential use in treating anxiety-related disorders. The modulation of serotonin receptor activity was confirmed through behavioral assays in rodent models .

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-Methyl-1-(pyridin-4-yl)methanamine | Lacks piperidine ring | Reduced interaction with serotonin receptors |

| 1-Methyl-4-piperidone | Similar piperidine structure | Different reactivity patterns |

| (1-Methylpiperidin-4-yl)methanamine dihydrochloride | Enhanced solubility | Increased potency against certain targets |

This comparative analysis highlights the unique properties of (1-Methylpiperidin-4-yl)methanamine dihydrochloride, particularly its enhanced solubility and potency against specific biological targets compared to structurally similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.